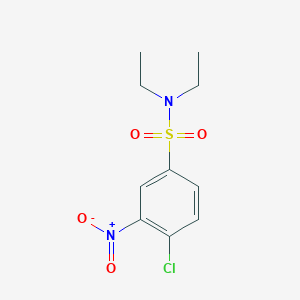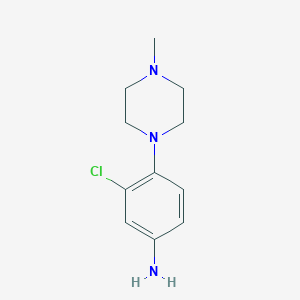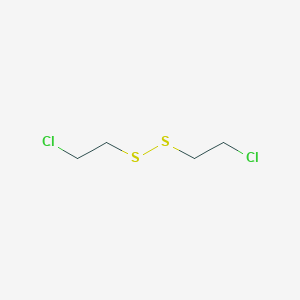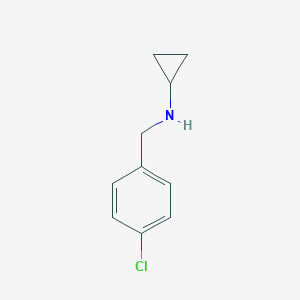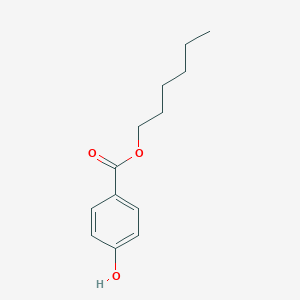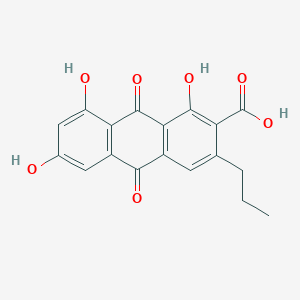
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid, also known as TDPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TDPA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon commonly used in the production of dyes, plastics, and other industrial materials. TDPA has been found to exhibit unique properties that make it a promising candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Carminic Acid : Research on the synthesis of carminic acid, a closely related compound to the one , has been detailed. It involves selective C-glycosylation and various chemical reactions to achieve the synthesis of the final product, which is a significant contribution to the study of anthracene derivatives (Allevi et al., 1998).
Biomimetic Synthesis of Dihydroxyanthraquinones : A study on the intramolecular condensation of certain derivatives under specific conditions, leading to the synthesis of dihydroxyanthraquinones, demonstrates the versatility of anthracene-based compounds in synthetic chemistry (Uno et al., 2001).
Synthesis and Structure of Metal Complexes : Research involving the synthesis and characterization of metal–organic complexes with anthracene-based ligands explores the potential applications of such compounds in the field of coordination chemistry and materials science (Wang et al., 2015).
Biological and Pharmacological Aspects
Biological Activity of Anthracene Derivatives : A study focusing on the synthesis and biological activity of novel carboxylic and hydroxamic acids based on dihydroxyanthracenone evaluated their potential as enzyme inhibitors and antiproliferative agents, revealing the biological significance of these compounds (Müller & Prinz, 1997).
Redox Behavior of Hydroxyanthracenediones : The study of the redox response of hydroxyanthracenediones under varying conditions provides insights into the electrochemical properties of these compounds, which could have implications in the development of sensors and other analytical tools (Ahmad et al., 2015).
Photophysical Properties
- Excited-State Properties of Anthracene Derivatives : A systematic investigation into the photophysical properties of anthracene-dicarboxylic acids, including absorption and emission spectroscopy, highlights the potential applications of these compounds in optoelectronics and photonics (Rowe et al., 2017).
Eigenschaften
CAS-Nummer |
15979-76-7 |
|---|---|
Produktname |
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid |
Molekularformel |
C18H14O7 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
1,6,8-trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c1-2-3-7-4-9-14(16(22)12(7)18(24)25)17(23)13-10(15(9)21)5-8(19)6-11(13)20/h4-6,19-20,22H,2-3H2,1H3,(H,24,25) |
InChI-Schlüssel |
WXABTHKLBMVHEY-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Kanonische SMILES |
CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
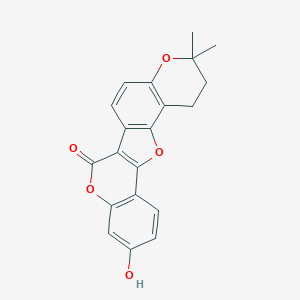
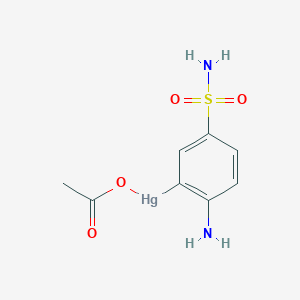
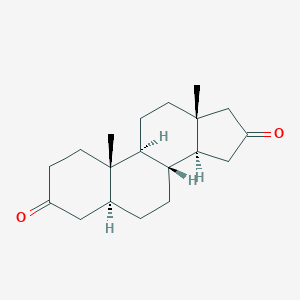
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
